molecular formula C5H11NO B1582161 N-tert-Butylformamide CAS No. 2425-74-3

N-tert-Butylformamide

Cat. No. B1582161
CAS RN: 2425-74-3
M. Wt: 101.15 g/mol
InChI Key: SDLAKRCBYGZJRW-UHFFFAOYSA-N
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Patent
US04234722

Procedure details

Using the method described in Example 29b, the reaction of tert.-butylformamide and 4,5-dichloro-2-dichloromethylene-imidazole gave 4,5-dichloro-imidazole-2-carboxylic acid tert.-butylamide as a crystalline product of melting point 218° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH:6]=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:8][C:9]1[C:13]([Cl:14])=[N:12][C:11](=C(Cl)Cl)[N:10]=1>>[C:1]([NH:5][C:6]([C:11]1[NH:10][C:9]([Cl:8])=[C:13]([Cl:14])[N:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(N=C1Cl)=C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C=1NC(=C(N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.